molecular formula C17H22I3NO4 B14697728 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-28-1

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B14697728
CAS No.: 24340-28-1
M. Wt: 685.1 g/mol
InChI Key: VTSSLIARSSEULO-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the hexanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
  • 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
  • 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)heptanoic acid

Uniqueness

What sets 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid apart from similar compounds is its specific chain length and the presence of three iodine atoms on the phenoxy group.

Properties

CAS No.

24340-28-1

Molecular Formula

C17H22I3NO4

Molecular Weight

685.1 g/mol

IUPAC Name

2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C17H22I3NO4/c1-4-7-8-12(17(23)24)25-16-11(19)9-10(18)15(14(16)20)21(6-3)13(22)5-2/h9,12H,4-8H2,1-3H3,(H,23,24)

InChI Key

VTSSLIARSSEULO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I

Origin of Product

United States

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